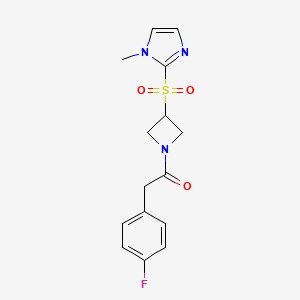
2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16FN3O3S and its molecular weight is 337.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone , identified by its CAS number 915920-84-2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15FN2O2S, with a molecular weight of approximately 286.35 g/mol. The structure features a 4-fluorophenyl group and an imidazole moiety, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O2S |
| Molecular Weight | 286.35 g/mol |
| CAS Number | 915920-84-2 |
| Density | 1.327 g/cm³ |
| Boiling Point | 387.3 °C |
| Flash Point | 188 °C |
Antimicrobial Activity
Recent studies have indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit bacterial growth effectively, suggesting that the imidazolyl component in this compound may contribute to similar effects. Research has demonstrated that modifications in the side chains can enhance the antimicrobial efficacy against various pathogens .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been noted that similar compounds with imidazole and sulfonyl groups can induce apoptosis in cancer cells. A study highlighted that compounds with a similar structure exhibited cytotoxic effects on tumorigenic cell lines, indicating a promising avenue for cancer treatment .
GABA-A Receptor Modulation
Compounds with structural similarities to This compound have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is crucial for developing anxiolytic and sedative medications. Research indicates that the presence of a fluorine atom enhances metabolic stability and receptor affinity .
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of imidazole were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial counts, with the most effective derivatives containing sulfonamide groups similar to those found in our compound. The study concluded that structural modifications could lead to enhanced antimicrobial activity.
Study 2: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of various imidazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds with sulfonamide substitutions showed increased apoptosis rates compared to controls, suggesting that This compound may exhibit similar anticancer properties .
属性
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-18-7-6-17-15(18)23(21,22)13-9-19(10-13)14(20)8-11-2-4-12(16)5-3-11/h2-7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRANKVBMNEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














